4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
CAS No.: 1091105-87-1
Cat. No.: VC11950139
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091105-87-1 |
|---|---|
| Molecular Formula | C20H19FN2O2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H19FN2O2/c21-18-7-5-17(6-8-18)20(9-11-25-12-10-20)14-23-19(24)16-3-1-15(13-22)2-4-16/h1-8H,9-12,14H2,(H,23,24) |
| Standard InChI Key | NTEGGWIWPTXVKU-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F |
| Canonical SMILES | C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F |
Introduction
Potential Biological Activities
While specific biological activities of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide are not documented, related benzamide derivatives have shown a range of activities, including antimicrobial and anticancer effects. For instance, some benzamides have been studied for their ability to inhibit enzymes or interact with receptors, which could be relevant for therapeutic applications.
Synthesis and Characterization
The synthesis of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide would likely involve a multi-step process, starting with the preparation of the oxan ring and the fluorophenyl substituent, followed by coupling reactions to form the benzamide core. Characterization would involve spectroscopic methods such as NMR and IR to confirm the structure.
| Synthetic Step | Method |
|---|---|
| Oxan Ring Formation | Cyclization reactions involving tetrahydro-2H-pyran precursors. |
| Fluorophenyl Attachment | Arylation reactions using fluorophenyl halides. |
| Benzamide Core Synthesis | Amide coupling reactions involving cyano-substituted benzoyl chlorides. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume